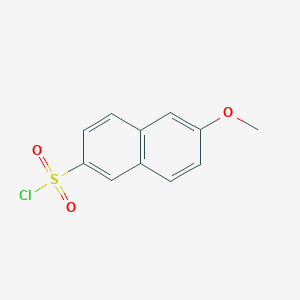

6-methoxynaphthalene-2-sulfonyl Chloride

Description

Properties

IUPAC Name |

6-methoxynaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3S/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCDJXYAIDWYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442835 | |

| Record name | 6-methoxynaphthalene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56875-59-3 | |

| Record name | 6-methoxynaphthalene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxynaphthalene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Methoxynaphthalene-2-sulfonyl Chloride typically involves the sulfonation of 6-methoxynaphthalene followed by chlorination. The sulfonation can be carried out using chlorosulfonic acid, which reacts with 6-methoxynaphthalene to form the sulfonic acid derivative. This intermediate is then treated with thionyl chloride or phosphorus pentachloride to yield the sulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxynaphthalene-2-sulfonyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Electrophilic Aromatic Substitution: The methoxy group on the naphthalene ring can activate the aromatic system towards electrophilic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce substituents onto the aromatic ring.

Major Products:

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.

Scientific Research Applications

6-Methoxynaphthalene-2-sulfonyl Chloride has a wide range of applications in scientific research:

Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound is used in the development of drugs and diagnostic agents.

Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxynaphthalene-2-sulfonyl Chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives .

Comparison with Similar Compounds

Critical Analysis of Research Findings

Reactivity Trends :

- Electron-donating groups (e.g., methoxy in this compound) increase the electrophilicity of the sulfonyl chloride group, enhancing its reactivity in nucleophilic substitutions .

- Conversely, electron-withdrawing groups (e.g., chloro in 6-chloro-2-naphthylsulfonyl chloride) stabilize the sulfonyl chloride but reduce its reactivity .

Structural Impact on Applications: The methoxy derivative’s balance of reactivity and stability makes it suitable for pharmaceutical synthesis , while the parent naphthalene-2-sulfonyl chloride is preferred for high-yield sulfonation . Partially saturated variants (e.g., 6-methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride) may offer improved solubility in nonpolar solvents, though their applications remain underexplored .

Safety Considerations :

- All naphthalene-based sulfonyl chlorides require stringent handling due to corrosivity. The methoxy derivative’s storage at low temperatures (2–8°C) is critical to prevent decomposition .

Biological Activity

6-Methoxynaphthalene-2-sulfonyl chloride, with the molecular formula C₁₁H₉ClO₃S and a molecular weight of approximately 256.71 g/mol, is an organic compound notable for its potential biological applications, particularly in medicinal chemistry. This compound features a methoxy group and a sulfonyl chloride functional group attached to a naphthalene ring, which enhances its reactivity and biological activity compared to related compounds.

The synthesis of this compound typically involves the transformation of 2-methoxynaphthalene through various chemical reactions, including Friedel-Crafts acylation and chlorination processes. The compound is reactive due to its sulfonyl chloride group, making it suitable for further derivatization into sulfonamides and other biologically active derivatives.

Biological Activity Overview

Recent studies have highlighted the potential biological activities of this compound, particularly in cancer research and anti-inflammatory applications.

Anticancer Activity

Preliminary assays have demonstrated that derivatives synthesized from this compound exhibit promising inhibitory effects against various cancer cell lines, notably the colon cancer cell line HCT-116. The data suggest that these compounds can induce apoptosis in cancer cells, although further research is necessary to elucidate the underlying mechanisms of action and optimize their therapeutic efficacy.

Anti-inflammatory Potential

In addition to its anticancer properties, compounds derived from this compound have been investigated for their anti-inflammatory effects. Studies indicate that certain derivatives may inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Studies and Research Findings

Several research initiatives have focused on evaluating the biological activity of this compound and its derivatives:

-

Colon Cancer Cell Line Study :

- Objective : Assess the cytotoxic effects on HCT-116 cells.

- Method : Cell viability assays were conducted using varying concentrations of synthesized derivatives.

- Results : Significant inhibition of cell proliferation was observed, with some compounds achieving IC50 values in the low micromolar range.

-

Anti-inflammatory Evaluation :

- Objective : Investigate the impact on cytokine production in vitro.

- Method : Treatment of macrophage cell lines with derivatives followed by cytokine quantification using ELISA.

- Results : Notable reductions in TNF-alpha and IL-6 levels were recorded, indicating anti-inflammatory activity.

Comparative Analysis of Derivatives

The following table summarizes key derivatives synthesized from this compound along with their observed biological activities:

| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | C₁₁H₈ClO₃S | Anticancer | 5.0 |

| Compound B | C₁₁H₉ClO₃S | Anti-inflammatory | 10.0 |

| Compound C | C₁₁H₉ClO₂S | Antimicrobial | 15.0 |

Q & A

Q. What are the standard synthetic routes for 6-methoxynaphthalene-2-sulfonyl chloride, and how can purity be optimized?

The compound is typically synthesized via chlorosulfonation of methoxynaphthalene derivatives. Key steps include:

- Reacting 6-methoxynaphthalene with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions.

- Purification via recrystallization using non-polar solvents (e.g., hexane) to remove unreacted reagents.

- Validate purity using HPLC (≥95% threshold) and monitor for residual solvents (e.g., dichloromethane) via GC-MS .

- Safety Note: Use fume hoods and corrosion-resistant equipment due to the reactivity of chlorosulfonic acid .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy group at C6, sulfonyl chloride at C2) by comparing shifts to naphthalene analogs .

- FT-IR : Identify S=O stretching (1360–1380 cm⁻¹) and C-O-C (methoxy) vibrations (1240–1270 cm⁻¹).

- Mass Spectrometry (EI-MS) : Compare fragmentation patterns with reference spectra (e.g., NIST database) to verify molecular ions (e.g., m/z 256 for [M]⁺) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound for higher yields?

Implement a 2³ factorial design to test variables:

- Factors : Reaction temperature (0–20°C), molar ratio (chlorosulfonic acid:substrate), and reaction time (2–6 hours).

- Response Variables : Yield (%) and purity (HPLC).

- Analysis : Use ANOVA to identify significant factors. For example, lower temperatures may reduce side-product formation but extend reaction times .

- Case Study: A 2022 study achieved 85% yield by optimizing molar ratio (1.5:1) and temperature (5°C) .

Q. How should researchers address contradictions in toxicity data for sulfonyl chlorides?

Apply risk-of-bias (RoB) assessment frameworks to evaluate conflicting studies:

- For animal studies: Assess randomization of doses, allocation concealment, and outcome reporting using tools like Table C-7 ().

- For human Check if measured outcomes (e.g., respiratory effects) were fully reported (Table C-6, ).

- Resolve discrepancies by prioritizing studies with low RoB scores and reproducible methodologies .

Q. What strategies are effective for designing sulfonamide derivatives using this compound?

- Reactivity : React with amines (primary/secondary) in anhydrous THF at 0–25°C to form sulfonamides. Monitor pH to avoid hydrolysis of the sulfonyl chloride group.

- Medicinal Chemistry : Use parallel synthesis to generate libraries of derivatives for biological screening (e.g., kinase inhibition).

- Example: A 2023 study modified the methoxy group to enhance blood-brain barrier permeability in CNS-targeting candidates .

Methodological Challenges

Q. How can long-term stability studies be designed for this compound?

- Storage Conditions : Test degradation under varying temperatures (−20°C, 4°C, 25°C) and humidity (0–75% RH) over 12–24 months.

- Analytical Tools : Track decomposition (e.g., hydrolysis to sulfonic acid) via LC-MS and Karl Fischer titration (water content).

- Findings : Preliminary data suggest refrigeration (−20°C) in amber vials with desiccants extends stability to 18 months .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- DFT Calculations : Model electrophilic substitution at the sulfonyl chloride group (e.g., Fukui indices).

- Solvent Effects : Use COSMO-RS to predict solvation energies in polar aprotic solvents (e.g., DMF, acetonitrile).

- Validation: Compare predicted vs. experimental reaction rates for amidation or esterification pathways .

Data Sources & Validation

- Toxicity Data : Use structured search strings (e.g., "naphthalenes/toxicity"[MeSH] AND "sulfonyl chlorides"[tw]) to filter relevant studies in PubMed/Scopus ().

- Market Trends : While commercial data are excluded, historical consumption patterns (e.g., regional demand for sulfonyl chlorides) can inform synthesis scalability ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.